

In-Depth Technical Guide: Selectivity of MSC-4106 for TEAD Isoforms

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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are the downstream effectors of the Hippo pathway. The interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is crucial for driving the expression of genes that promote cell growth and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

MSC-4106 is a potent and orally active small molecule inhibitor that targets the palmitate-binding pocket of TEAD transcription factors, thereby disrupting the YAP/TAZ-TEAD interaction. This technical guide provides a comprehensive overview of the selectivity of **MSC-4106** for the four human TEAD isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: MSC-4106 Selectivity Profile

The selectivity of **MSC-4106** for the different TEAD isoforms has been quantitatively assessed using biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Thermal Shift

Assays (TSA). The data consistently demonstrates that **MSC-4106** exhibits a preferential binding to TEAD1.

Isoform	Binding Affinity (K _d) [μM]	Residence Time (Rt) [min]	Thermal Shift (ΔT _m) [°C]
TEAD1	0.12	>150	13.4
TEAD2	4.6	3.6	-3.7
TEAD3	1.4	10.1	5.1
TEAD4	5.6	3.9	0.4

Table 1: Quantitative Selectivity Data for **MSC-4106** against TEAD Isoforms. Data derived from Surface Plasmon Resonance (SPR) for binding affinity and residence time, and Thermal Shift Assays for thermal stabilization.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity of **MSC-4106** for TEAD isoforms.

Surface Plasmon Resonance (SPR) Binding Assays

SPR assays were utilized to measure the binding affinity (K_d) and residence time (Rt) of **MSC-4106** to the four TEAD isoforms.

1. Protein Expression and Purification:

- Human TEAD1 (amino acids 217-434), TEAD2 (amino acids 210-447), TEAD3 (amino acids 208-436), and TEAD4 (amino acids 218-448) constructs containing the YAP-binding domain were expressed in E. coli.
- The proteins were purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

2. SPR Analysis:

- Instrumentation: A Biacore T200 instrument was used for all SPR experiments.
- Immobilization: A CM5 sensor chip was activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The purified TEAD proteins were then immobilized on the chip surface via amine coupling.
- Binding Assay: **MSC-4106**, diluted in running buffer (e.g., HBS-EP+ buffer), was injected over the sensor chip surface at various concentrations. The association and dissociation phases were monitored in real-time.
- Data Analysis: The sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (k_{on}), the dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off} / k_{on}$). The residence time (Rt) was calculated as $1/k_{off}$.

Thermal Shift Assay (TSA)

TSA was employed to assess the thermal stabilization of TEAD isoforms upon binding of **MSC-4106**, providing an orthogonal measure of target engagement.

1. Assay Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (T_m) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

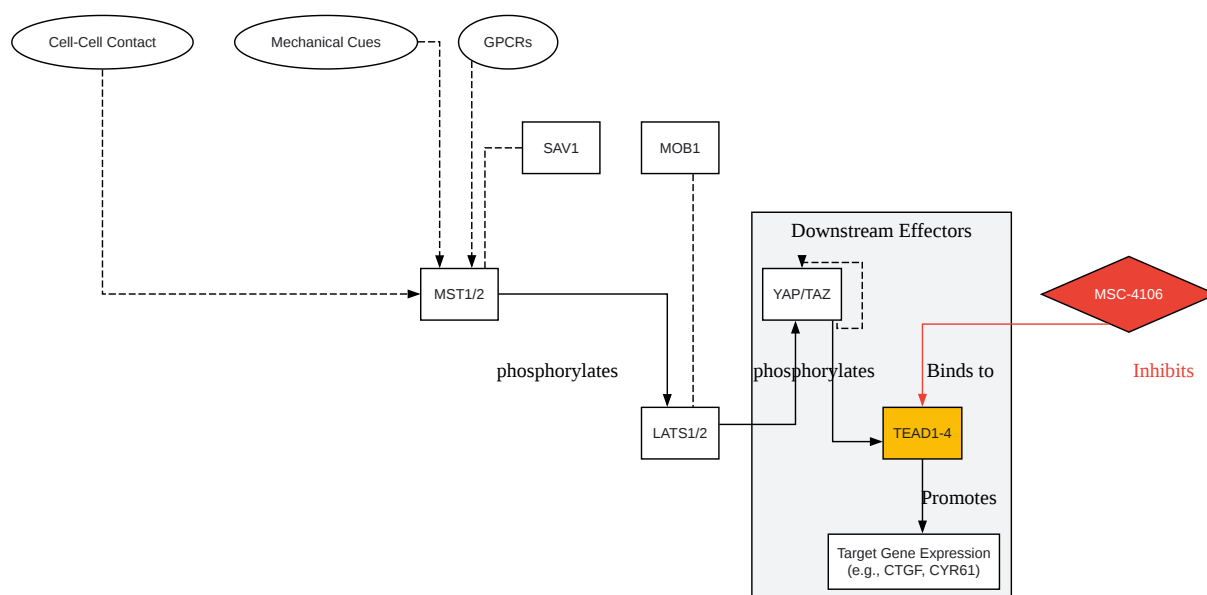
2. Experimental Procedure:

- Reaction Mixture: A reaction mixture was prepared containing the purified TEAD protein, SYPRO Orange dye (a fluorescent probe), and either **MSC-4106** at a fixed concentration or a vehicle control (e.g., DMSO).
- Instrumentation: A real-time PCR instrument capable of performing a thermal melt curve was used.
- Thermal Denaturation: The reaction mixture was subjected to a temperature gradient, typically from 25 °C to 95 °C, with a continuous ramp rate.
- Fluorescence Monitoring: The fluorescence of the SYPRO Orange dye was measured at each temperature increment.

- **Data Analysis:** The melting temperature (T_m) was determined by identifying the inflection point of the sigmoidal melting curve, which corresponds to the temperature at which 50% of the protein is unfolded. The thermal shift (ΔT_m) was calculated as the difference between the T_m of the protein with **MSC-4106** and the T_m of the protein with the vehicle control.

Visualizations

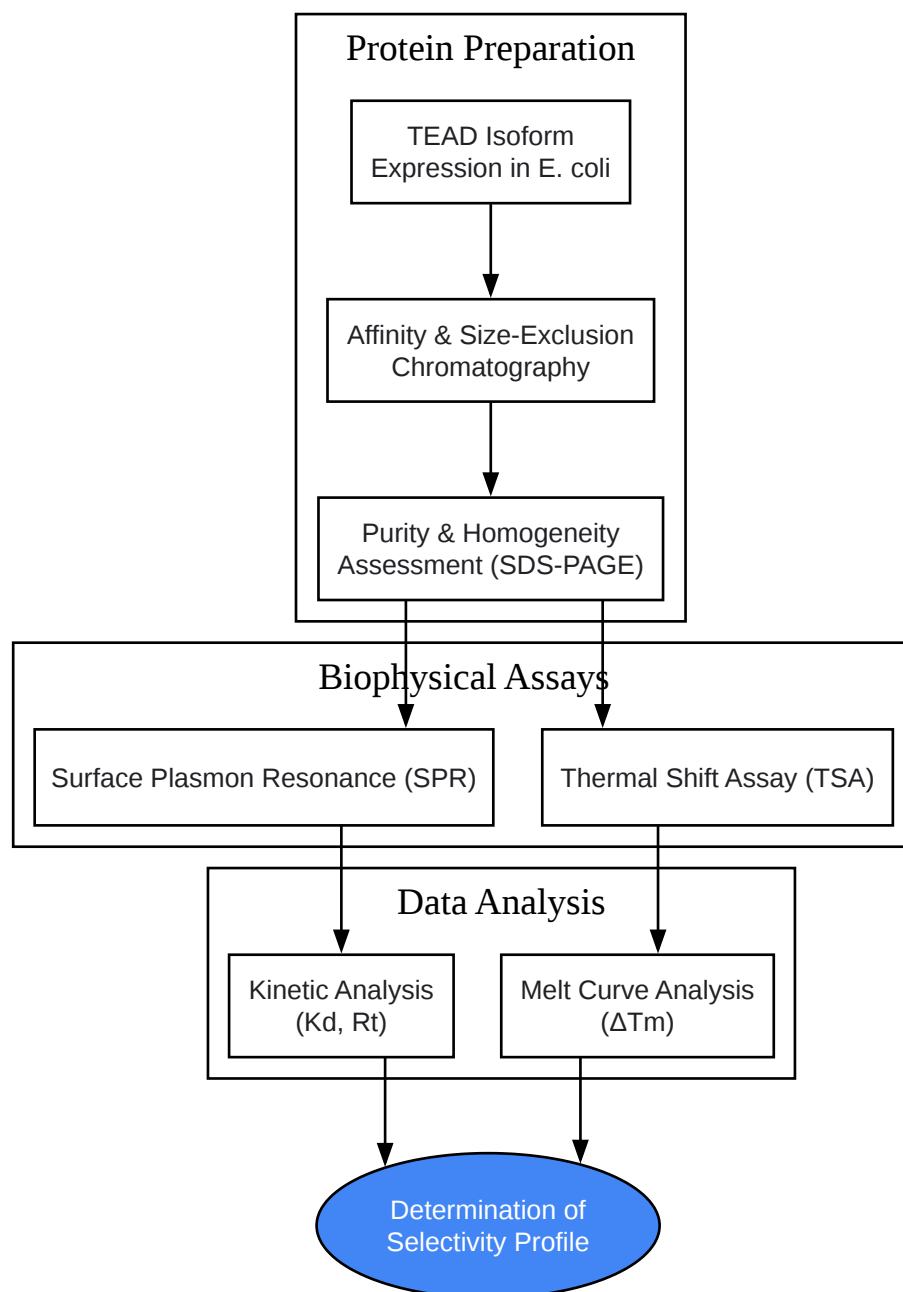
Hippo Signaling Pathway and MSC-4106 Mechanism of Action



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Caption: The Hippo signaling pathway and the inhibitory action of **MSC-4106** on TEAD transcription factors.

Experimental Workflow for Determining MSC-4106 Selectivity



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Caption: General experimental workflow for assessing the selectivity of **MSC-4106** for TEAD isoforms.

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